

# Investigating BI-113823 in Asthma Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical investigation of **BI-113823**, a novel kinin B1 receptor antagonist, in the context of asthma. The document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this area.

# Core Findings: Efficacy of BI-113823 in a Murine Model of Allergic Asthma

**BI-113823** has demonstrated significant anti-inflammatory effects in a well-established ovalbumin (OVA)-induced murine model of allergic asthma. Treatment with **BI-113823** has been shown to markedly reduce the infiltration of key inflammatory cells into the airways and decrease the levels of several pro-inflammatory mediators.[1][2]

### **Quantitative Data Summary**

The following tables summarize the quantitative data from a key study investigating the effects of **BI-113823** in an OVA-sensitized mouse model.[1][2]

Table 1: Effect of **BI-113823** on Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid



Cell Type	Reduction vs. Vehicle-Treated OVA- Sensitized Mice (%)
Eosinophils	58.3
Macrophages	61.1
Neutrophils	66.4
Lymphocytes	56.0

Table 2: Effect of BI-113823 on Inflammatory Mediators and Lung Tissue Markers

Mediator/Marker	Outcome
Total Protein in BAL Fluid	Significantly Reduced
Total IgE in BAL Fluid	Significantly Reduced
TNF-α in BAL Fluid	Significantly Reduced
IL-1β in BAL Fluid	Significantly Reduced
Myeloperoxidase (MPO) Activity in Lung Tissue	Significantly Reduced
Mucus Secretion in Lung Tissue	Significantly Reduced
B1 Receptor Expression in Lung Tissue	Significantly Reduced
Matrix Metalloproteinase (MMP)-2 Expression in Lung Tissue	Significantly Reduced
Cyclooxygenase (COX)-2 Expression in Lung Tissue	Significantly Reduced
MMP-9 Expression in Lung Tissue	Reduced
Inducible Nitric Oxide Synthase (iNOS) Expression in Lung Tissue	Reduced

### Mechanism of Action: Kinin B1 Receptor Antagonism in Asthma

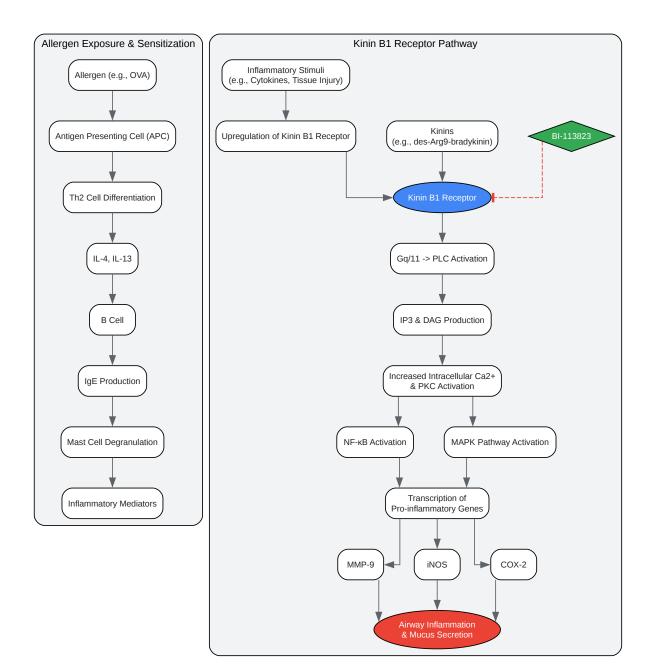


**BI-113823** is a selective, potent, and orally active non-peptide antagonist of the kinin B1 receptor.[1][2] The kinin B1 receptor is a G protein-coupled receptor that is typically expressed at low levels in healthy tissues but is upregulated in response to tissue injury and inflammation, including in the airways of asthmatics.[3] Its activation by kinins, such as des-Arg9-bradykinin, contributes to the inflammatory cascade. By blocking this receptor, **BI-113823** is hypothesized to interrupt downstream signaling pathways that promote inflammation.[3]

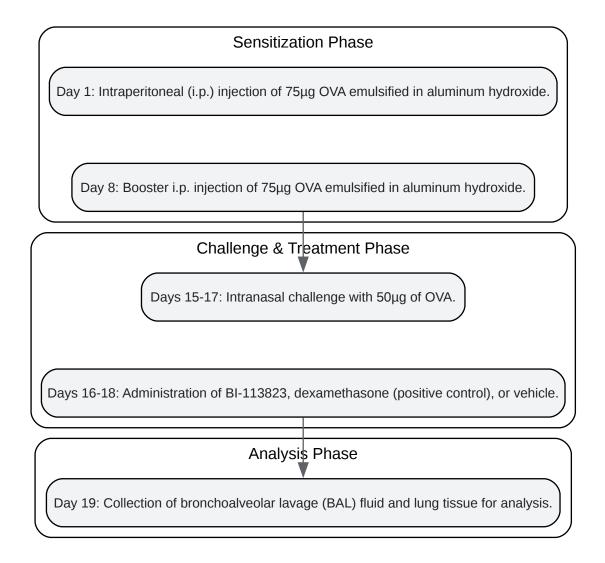
## Signaling Pathway of Kinin B1 Receptor in Airway Inflammation

The following diagram illustrates the proposed signaling pathway of the kinin B1 receptor in the context of airway inflammation and the inhibitory action of **BI-113823**.









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#### References

- 1. Kinin B1 receptor antagonist BI113823 reduces allergen-induced airway inflammation and mucus secretion in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ovalbumin-sensitized mice are good models for airway hyperresponsiveness but not acute physiological responses to allergen inhalation PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Effects of increasing sensitizing doses of ovalbumin on airway hyperresponsiveness in asthmatic mice PMC [pmc.ncbi.nlm.nih.gov]
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